1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea
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Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea is a complex organic compound characterized by its unique structural features, including a benzo[d][1,3]dioxole moiety and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d][1,3]dioxole derivative, which is then coupled with an appropriate isocyanate to form the urea linkage. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can modify the benzo[d][1,3]dioxole ring, potentially forming quinones.
Reduction: The urea linkage can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the urea moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with specific molecular targets.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzo[d][1,3]dioxole moiety can engage in π-π stacking interactions, while the urea linkage can form hydrogen bonds, stabilizing the compound’s binding to its targets. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
- 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-methylpropyl)urea
- 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-methylbutyl)urea
Comparison: Compared to these similar compounds, 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea is unique due to the presence of the phenyl group, which enhances its ability to participate in π-π interactions and potentially increases its biological activity. This structural difference can lead to variations in its chemical reactivity and biological effects, making it a compound of particular interest in medicinal chemistry.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-19(23,10-9-14-5-3-2-4-6-14)12-20-18(22)21-15-7-8-16-17(11-15)25-13-24-16/h2-8,11,23H,9-10,12-13H2,1H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOPDYDYSAMATP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)NC2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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